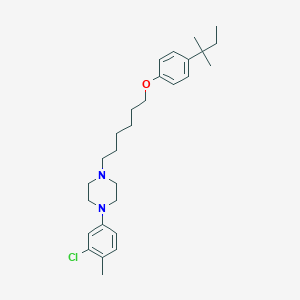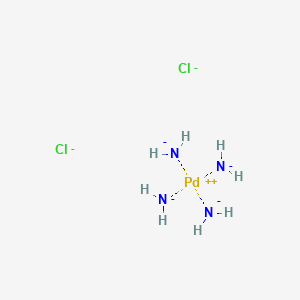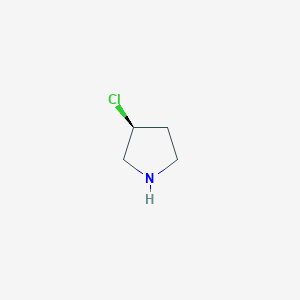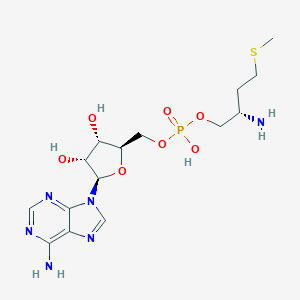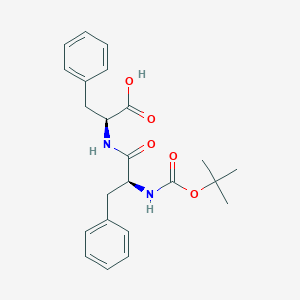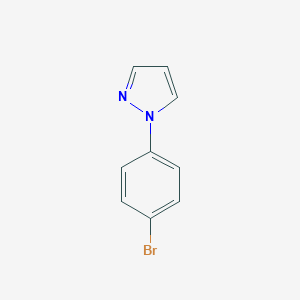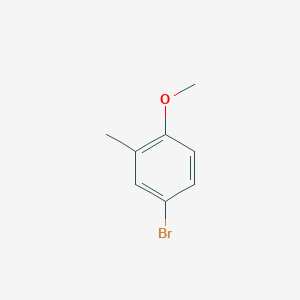
4-Bromo-2-methylanisole
Übersicht
Beschreibung
Synthesis Analysis
4-Bromo-2-methylanisole is synthesized through a continuous homogeneous bromination process in a modular microreaction system. This method is a significant improvement over traditional industrial heterogeneous batch processes. It involves high-selective mono-bromination of 3-methylanisole with Br2 solution in CHCl3, resulting in less than 0.5% bis-brominated byproducts and 99.5% 3-methylanisole conversion, achieved under mild reaction conditions and short residence time (Xie, Wang, Deng, & Luo, 2020).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic properties of related bromoanisole derivatives, such as 4-bromo-3-nitroanisole, have been extensively studied using techniques like FT-IR and FT-Raman spectroscopy. These studies include analysis of optimized geometrical structure, harmonic vibrational frequencies, and molecular electrostatic potential (Balachandran & Karunakaran, 2013).
Chemical Reactions and Properties
The Suzuki cross-coupling reaction is a notable chemical reaction involving 4-bromo-2-methylaniline derivatives, where various functional moieties are incorporated. This process synthesizes various (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, showcasing the compound's versatility in forming complex structures (Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of related compounds, such as 4-bromo-3-nitroanisole, have been studied, providing insights into the influences of substituent groups like bromine, nitrile, and methyl groups on the benzene geometry and its vibrational properties. These studies are crucial for understanding the physical characteristics of 4-Bromo-2-methylanisole (Balachandran & Karunakaran, 2013).
Chemical Properties Analysis
Research into the chemical properties of 4-Bromo-2-methylanisole analogs, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, reveals significant insights into their stability, intramolecular charge transfer, and nonlinear optical properties. These studies aid in understanding the reactivity and potential applications of 4-Bromo-2-methylanisole (Tamer et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Black Fluorane Dye in Thermal Papers : It's used in the synthesis of black fluorane dye, which is crucial in manufacturing thermal papers. A study developed a continuous, homogeneous bromination technology in a modular microreaction system for synthesizing 4-bromo-3-methylanisole, a closely related compound (Xie, Wang, Deng, & Luo, 2020).
Organic Photovoltaic Devices : 4-bromoanisole, a similar compound, is used as a processing additive to control phase separation and purity in organic photovoltaic devices, improving the morphology of polymer-polymer blends (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Synthesis of Fine Chemicals : It's involved in the synthesis of fine chemicals like 4-methoxy-2-methyldiphenylamine, a common intermediate in dye and paper chemistry. A study discusses an efficient continuous-flow microwave reactor process for its production (Jin et al., 2020).
Sesquiterpene Synthesis : Used in the synthesis of (+/-)-herbertenolide, a sesquiterpene, through a process involving stereospecific formation of vicinal quaternary centers in a crystalline ketone (Ng, Yang, & Garcia‐Garibay, 2004).
Catalytic Upgrading of Lignin-Derived Pyrolysis Bio-Oil : A study on the catalytic upgrading of 4-methylanisole, representative of lignin-derived pyrolysis bio-oil, highlights its potential in renewable fuel production (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).
Electrosynthesis in Organic Chemistry : An electrochemical microreactor study investigated the synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, demonstrating its application in organic electrosynthesis (Attour, Rode, Ziogas, Matlosz, & Lapicque, 2008).
Eigenschaften
IUPAC Name |
4-bromo-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRGQOHGYWLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345958 | |
| Record name | 4-Bromo-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylanisole | |
CAS RN |
14804-31-0 | |
| Record name | 4-Bromo-2-methylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

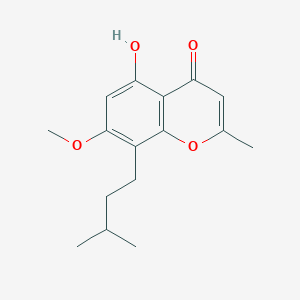

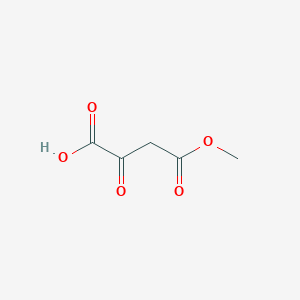
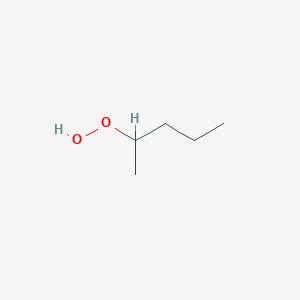


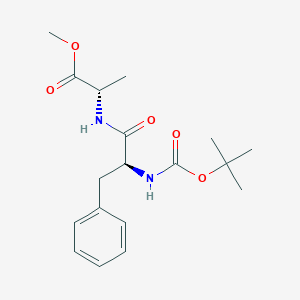
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
